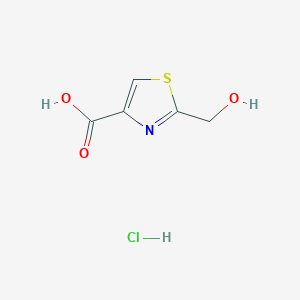

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S.ClH/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKALDGLTNMBKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-95-3 | |

| Record name | 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(Carboxymethyl)-1,3-thiazole-4-carboxylic acid.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

- 2-Methyl-1,3-thiazole-4-carboxylic Acid (CAS 35272-15-2): The methyl group at the 2-position reduces polarity compared to the hydroxymethyl group in the target compound. Reported applications include intermediates in peptide synthesis .

- 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic Acid (Ala-Tzl-Ca): Contains an aminoethyl group, introducing basicity and enabling hydrogen bonding. This derivative is found in cyanobacterial antiplasmodial peptides, suggesting bioactivity distinct from hydroxymethyl derivatives .

Hydroxyl-Containing Derivatives

- This structural feature correlates with enhanced metal-binding capacity in natural products .

Heterocyclic/Aromatic-Substituted Derivatives

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid (CAS 845885-82-7) :

The chlorophenyl group introduces aromatic π-stacking interactions and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets. Molecular weight (239.67 g/mol) and melting point (206–207°C) suggest higher crystallinity than hydroxymethyl derivatives . - Molecular weight: 245.71 g/mol, higher than alkyl-substituted analogs .

Hydrochloride Salt Comparisons

- 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic Acid Hydrochloride :

The piperidinyl group introduces a bulky, basic substituent, contrasting with the hydroxymethyl group. The hydrochloride salt enhances solubility (common in drug candidates), similar to the target compound . - 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS 1461714-51-1): The amino group at the 4-position enables protonation, altering electronic properties. Molecular weight: 226.72 g/mol, lower than hydroxymethyl analogs .

Structural and Functional Comparison Table

Research Implications and Gaps

The hydroxymethyl group in the target compound offers a balance of hydrophilicity and hydrogen-bonding capacity, distinguishing it from more lipophilic (methyl) or bulky (piperidinyl) analogs. Comparative crystallinity and solubility data (e.g., melting points, logP values) remain underexplored in the provided evidence .

Biological Activity

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The hydroxymethyl group and carboxylic acid functional groups contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that thiazole derivatives exhibit significant antioxidant activity. For instance, studies have shown that related compounds can reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress in cellular environments . The ability to scavenge free radicals is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Enzymatic Inhibition

Thiazole derivatives have been studied for their capacity to inhibit various enzymes. For example, derivatives similar to 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid have been evaluated as xanthine oxidase inhibitors. This inhibition can be beneficial in managing conditions like gout and hyperuricemia by reducing uric acid production .

Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. Several studies have demonstrated that thiazole derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Study on Antioxidant Effects

In a study involving thiazolidine derivatives, it was found that these compounds significantly enhanced the growth of trophozoites while reducing ROS levels when added to cultures. This suggests that this compound may similarly enhance cellular resilience against oxidative stress .

Enzymatic Activity Assessment

Another study focused on the synthesis of thiazole derivatives as xanthine oxidase inhibitors. The results showed promising inhibitory effects, highlighting the potential application of this compound in conditions requiring modulation of enzyme activity .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may bind to active sites on enzymes like xanthine oxidase, altering their conformation and reducing their activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. To optimize yields, adjust reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to verify the hydroxymethyl (–CH₂OH) and carboxylic acid (–COOH) groups. Expected signals: δ ~4.5 ppm (–CH₂OH), δ ~170 ppm (C=O) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 220.6 (free acid) or 257.1 (hydrochloride salt).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (e.g., Cl ~13.8% for hydrochloride) .

Q. What are the key stability considerations for this compound under experimental conditions?

- Stability Profile :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (likely >200°C). Store at –20°C in anhydrous conditions to prevent hydrolysis .

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pKa ~2.5–3.5); use buffered solutions (pH 4–6) for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s protonation state or tautomeric forms?

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key metrics:

- Hydrogen Bonding : Identify interactions between –COOH and Cl⁻ ions in the hydrochloride salt.

- Tautomerism : Confirm the thiazole ring’s electronic structure (e.g., 1,3-thiazole vs. alternative tautomers) via bond-length analysis (C–S ~1.74 Å, C–N ~1.30 Å) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?

- In Silico Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C4-carboxylic acid for nucleophilic attacks) .

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., thiamine biosynthesis proteins) via hydrogen bonding with –OH and –COOH groups .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be reconciled during structural validation?

- Resolution Strategy :

- Complementary Techniques : Pair NMR with FT-IR (e.g., –COOH stretch at ~1700 cm⁻¹) and XPS (S 2p peaks ~164 eV for thiazole sulfur) .

- Dynamic Effects : Consider solvent-dependent conformational changes (e.g., DMSO vs. CDCl₃) in NMR analysis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Considerations :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) for enantiomer separation.

- Byproduct Mitigation : Monitor for dimerization (e.g., disulfide formation) via LC-MS and optimize inert atmosphere conditions .

Methodological Best Practices

- Crystallization : For SXRD, grow crystals in slow-evaporation setups (e.g., ethanol/water 1:1) with seeding to improve lattice formation .

- Biological Assays : Pre-solubilize the compound in DMSO (≤1% v/v) and confirm lack of cytotoxicity in negative controls (e.g., MTT assay) .

- Data Reproducibility : Archive raw analytical data (e.g., NMR FIDs, HPLC chromatograms) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.